N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 2,4-dichlorophenyl group linked to an acetamide backbone, which is further connected to a 5-methyl-1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. This compound belongs to a class of molecules designed for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHJBVMEBOBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.
Attachment of the 2,4-dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,4-dichlorobenzoyl chloride and appropriate nucleophiles.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s core structure shares similarities with several 1,3,4-thiadiazole-based acetamides, differing primarily in substituents on the aromatic rings and side chains. Below is a comparative analysis of key analogs:
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhances stability, as seen in the dichlorophenyl and bromophenyl derivatives .
- Melting Points : Compounds with bulkier substituents, such as the trifluoromethyl benzyl group in , exhibit higher melting points compared to simpler analogs like 5g (168–170°C vs. 178–180°C for 4m) .
- Synthetic Yields: Derivatives with benzyl or phenoxy side chains (e.g., 4m, 5g) show moderate to high yields (72–88%), suggesting efficient synthetic routes for these modifications .
Antimicrobial Activity
- Sulfamethizole Analogs : Derivatives like N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine (an impurity in sulfamethizole) highlight the role of thiadiazole-sulfonamide hybrids in antibacterial applications .
- Benzoxazole Hybrids : Compounds such as 2-(benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (5m) demonstrate moderate antimicrobial activity, suggesting that replacing thiadiazole with benzoxazole may alter target specificity .
Enzyme Inhibition
Anticonvulsant Activity
- Quinazolinone Derivatives: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) shows anticonvulsant effects, underscoring the therapeutic relevance of dichlorophenyl-acetamide scaffolds .
Biological Activity
N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is C_{12}H_{11Cl_2N_2OS with a molecular weight of approximately 334.2 g/mol. Its structure features a thiadiazole moiety linked to an acetamide group, which is essential for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of thiadiazole derivatives, including this compound.
In Vitro Studies
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Cell Lines Tested : The compound was evaluated against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HepG2 (human hepatocellular carcinoma)
- Methodology : The cytotoxicity was assessed using the MTT assay, comparing it against standard anticancer agents like 5-Fluorouracil (5-FU).
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Results :
- The compound exhibited significant cytotoxic activity with median inhibitory concentrations (IC50) that were notably lower than those of 5-FU in certain derivatives.
- Enhanced activity was observed when functional groups such as piperazine were introduced into the structure, indicating that structural modifications can lead to improved efficacy against cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties .
Spectrum of Activity
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Bacterial Strains : The compound has been tested against various strains:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungal strains (e.g., Candida albicans)
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.
- Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Introduction of lipophilic groups | Increased anticancer activity |
| Substitution at the thiadiazole ring | Enhanced antimicrobial efficacy |
| Variation in halogen substituents | Altered potency against specific pathogens |
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
- Antitumor Activity : A study indicated that derivatives with a similar thiadiazole core showed significant growth inhibition in cancer cell lines with mechanisms involving apoptosis induction and DNA fragmentation .
- Antimicrobial Efficacy : Research demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial effects, suggesting that this compound could be developed further for therapeutic use against resistant strains .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The sulfur atom in the thiadiazole ring is highly reactive and undergoes nucleophilic substitution. This reactivity enables the compound to participate in alkylation or acylation reactions. For example:
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Selective Alkylation : The sulfur atom can react with alkylating agents (e.g., alkyl halides) under basic conditions (e.g., potassium hydroxide). This reaction is facilitated by catalytic potassium iodide, which polarizes the leaving group and enhances nucleophilicity .
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Mechanism : The sulfur atom acts as a nucleophile, displacing a halide or other leaving group to form new C-S bonds. This reaction is critical in synthesizing derivatives with improved biological activity.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Description |
|---|---|
| Catalyst | Potassium iodide (0.1 mmol%) |
| Base | Potassium hydroxide (ethanolic) |
| Reaction Conditions | Reflux for 1.5 hours |
| Typical Reactants | Alkyl halides, acyl chlorides |
Oxidation Reactions
Thiadiazole derivatives are prone to oxidation due to the presence of sulfur atoms. The compound can undergo oxidation to form sulfoxides or sulfones:
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Mechanism : Oxidizing agents like hydrogen peroxide or potassium permanganate abstract electrons, leading to the formation of oxidized sulfur species. This reaction alters the compound’s electronic properties and biological activity.
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Applications : Oxidation is often used to modify the compound’s polarity or reactivity for drug design purposes.
Reduction Reactions
The compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically targets functional groups such as amides or ketones:
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Mechanism : Reduction converts amide groups to amines or ketones to alcohols, altering the compound’s hydrogen-bonding capacity and lipophilicity.
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Biological Implications : Reduction can enhance permeability or modify enzyme-binding interactions.
Enzymatic Interactions
The compound’s thiadiazole core and substituents enable interactions with enzymes like carbonic anhydrase. For example:
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Inhibition : The 2,4-dichlorophenyl group may bind to enzyme active sites, disrupting catalytic activity. This mechanism is common in thiadiazole-based inhibitors.
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Structure-Activity Relationships : Substituents on the thiadiazole ring (e.g., methyl groups) modulate enzyme-binding affinity, as observed in analogous compounds .
Comparison with Analogous Thiadiazole Derivatives
The reactivity of this compound can be compared to other thiadiazole derivatives:
Structural and Spectral Characterization
The compound’s structure is confirmed using:
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¹H NMR : Proton environments in the thiadiazole ring and acetamide group.
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LC-MS : Molecular weight verification (e.g., m/z = 376.3 for analogous compounds).
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IR : Peaks corresponding to amide (N-H stretch) and sulfanyl (S-H stretch) groups.
Biological Implications of Reactivity
The compound’s reactivity directly influences its pharmacological properties:
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Enzyme Targeting : Substituents like 2,4-dichlorophenyl enhance binding to carbonic anhydrase or other targets.
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ROS Generation : Oxidized metabolites may induce reactive oxygen species, contributing to cytotoxic effects.
Q & A
Basic Synthesis: What is the optimized method for synthesizing N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
Methodological Answer:
The compound is synthesized via carbodiimide-mediated coupling. For example, 3,4-dichlorophenylacetic acid and 5-methyl-1,3,4-thiadiazole-2-thiol are reacted in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, with triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction with dichloromethane and purification via recrystallization from a methanol-acetone (1:1) mixture .
Advanced Structural Characterization: How can conflicting crystallographic data be resolved for this compound?
Methodological Answer:
Conflicts in crystallographic data (e.g., bond angles, dihedral angles) are resolved using high-resolution X-ray diffraction (XRD) paired with density functional theory (DFT) calculations. For instance, XRD analysis of analogous dichlorophenyl acetamide derivatives revealed a 61.8° twist between aromatic and heterocyclic rings, validated by DFT-optimized geometries . Hydrogen-bonding patterns (e.g., N–H⋯N motifs) should also be cross-validated using Hirshfeld surface analysis .
Basic Crystallography: What intermolecular interactions stabilize the crystal lattice?
Methodological Answer:
Inversion dimers stabilized by N–H⋯N hydrogen bonds (R₂²(8) motif) are critical. For example, in 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, these dimers stack along the a-axis, with additional weak C–H⋯O and π–π interactions contributing to lattice stability .
Advanced Reactivity: How does the thiadiazole ring influence coordination chemistry?
Methodological Answer:
The 1,3,4-thiadiazole moiety acts as a bidentate ligand, coordinating via sulfur and nitrogen atoms. Studies on analogous thiadiazoles show preferential binding to transition metals (e.g., Cu(II), Zn(II)) in square-planar or tetrahedral geometries, which can be confirmed using UV-Vis, EPR, and single-crystal XRD .
Biological Activity Screening: What assays are suitable for evaluating antimicrobial potential?
Methodological Answer:
Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution. Sulfanyl and thiadiazole groups in related compounds exhibit bioactivity by disrupting bacterial membrane integrity .
Advanced SAR Studies: How do substituents on the dichlorophenyl ring modulate bioactivity?
Methodological Answer:
Comparative molecular field analysis (CoMFA) and docking studies reveal that electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance binding to bacterial enzyme active sites (e.g., dihydrofolate reductase). Replacements with electron-donating groups (e.g., –OCH₃) reduce potency due to steric clashes .
Stability and Degradation: What analytical methods track hydrolytic degradation?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) monitors degradation under acidic/alkaline conditions. For instance, analogous acetamides hydrolyze to carboxylic acids in 0.1 M HCl/NaOH at 37°C, with degradation kinetics modeled using first-order rate equations .
Spectroscopic Data Interpretation: How to resolve overlapping signals in ¹H NMR?
Methodological Answer:
Employ 2D NMR techniques (e.g., COSY, HSQC) to assign protons. For example, the thiadiazole ring protons in similar compounds resonate at δ 7.8–8.2 ppm, while the dichlorophenyl protons appear as a doublet at δ 7.3–7.5 ppm .
Polymorphism Screening: How to identify and characterize polymorphic forms?
Methodological Answer:
Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For example, polymorphs of related acetamides exhibit distinct endothermic peaks (ΔH = 80–120 J/g) and XRPD patterns (2θ = 10–30°) .
Computational Modeling: How accurate are DFT predictions for this compound?
Methodological Answer:
DFT (B3LYP/6-311+G(d,p)) accurately predicts bond lengths (±0.02 Å) and angles (±2°) compared to XRD data. However, van der Waals interactions (e.g., π–π stacking) may require dispersion-corrected functionals (e.g., ωB97X-D) for precise modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
